molecular formula C17H36N2O7 B611217 t-boc-N-amido-PEG5-Amine CAS No. 189209-27-6

t-boc-N-amido-PEG5-Amine

Cat. No.: B611217
CAS No.: 189209-27-6
M. Wt: 380.48
InChI Key: ASGHPQVHGBCLDZ-UHFFFAOYSA-N
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Description

t-boc-N-amido-PEG5-Amine: is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It contains an amino group and a tert-butoxycarbonyl (Boc) protected amino group. The compound is often used as a linker in the synthesis of various molecules, including proteolysis-targeting chimeras (PROTACs). The hydrophilic PEG spacer in the compound increases its solubility in aqueous media.

Scientific Research Applications

t-boc-N-amido-PEG5-Amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of complex molecules, including PROTACs and antibody-drug conjugates.

    Biology: Facilitates the conjugation of peptides and proteins to various carriers or surfaces, enhancing their solubility and stability.

    Medicine: Employed in drug delivery systems to improve the pharmacokinetics and biodistribution of therapeutic agents.

    Industry: Utilized in the production of PEGylated compounds, which have applications in various industrial processes.

Mechanism of Action

Target of Action

t-Boc-N-amido-PEG5-Amine is primarily used as a PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation . The compound’s primary targets are therefore the proteins that it is designed to degrade.

Mode of Action

The compound contains an amino group and a Boc-protected amino group . The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The Boc group can be deprotected under mild acidic conditions to form the free amine . This allows the compound to form stable bonds with its targets, leading to their degradation.

Pharmacokinetics

It is known to be soluble in dcm, dmf, dmso, and water , which suggests that it may have good bioavailability. Its exact pharmacokinetic properties would depend on factors such as the route of administration and the presence of other compounds.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound should be stored at 2-8°C and protected from light to maintain its stability . The pH of the environment can also affect the deprotection of the Boc group and thus the compound’s reactivity .

Safety and Hazards

T-boc-N-amido-PEG5-Amine may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, wear protective gloves, protective clothing, eye protection and face protection, and wash all exposed external body areas thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of t-boc-N-amido-PEG5-Amine typically involves the reaction of a PEG derivative with an amino group and a Boc-protected amino group. The amino group is reactive with carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyl compounds (ketones and aldehydes). The Boc group can be deprotected under mild acidic conditions to form the free amine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced under good manufacturing practices (GMP) to meet the standards required for its use in various applications.

Chemical Reactions Analysis

Types of Reactions: t-boc-N-amido-PEG5-Amine undergoes several types of chemical reactions, including:

    Substitution Reactions: The amino group can react with carboxylic acids, activated NHS esters, and carbonyl compounds to form amide bonds or Schiff bases.

    Deprotection Reactions: The Boc group can be removed under mild acidic conditions to yield the free amine

Common Reagents and Conditions:

    Carboxylic Acids: React with the amino group to form amide bonds.

    Activated NHS Esters: Facilitate the formation of amide bonds with the amino group.

    Carbonyl Compounds (Ketones and Aldehydes): React with the amino group to form Schiff bases, which can be reduced to secondary amines.

    Mild Acidic Conditions: Used to deprotect the Boc group and release the free amine

Major Products Formed:

    Amide Bonds: Formed from the reaction of the amino group with carboxylic acids or activated NHS esters.

    Schiff Bases: Formed from the reaction of the amino group with carbonyl compounds, which can be further reduced to secondary amines

Comparison with Similar Compounds

    t-boc-N-amido-PEG2-Amine: Contains a shorter PEG spacer, which may affect its solubility and reactivity.

    t-boc-N-amido-PEG3-Amine: Similar to t-boc-N-amido-PEG5-Amine but with a different PEG chain length.

    t-boc-N-amido-PEG15-Amine: Contains a longer PEG spacer, which may enhance its solubility and flexibility.

Uniqueness: this compound is unique due to its specific PEG chain length, which provides an optimal balance between solubility and reactivity. The compound’s hydrophilic PEG spacer increases its solubility in aqueous media, making it suitable for various applications in chemistry, biology, medicine, and industry .

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H36N2O7/c1-17(2,3)26-16(20)19-5-7-22-9-11-24-13-15-25-14-12-23-10-8-21-6-4-18/h4-15,18H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASGHPQVHGBCLDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H36N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40733820
Record name tert-Butyl (17-amino-3,6,9,12,15-pentaoxaheptadecan-1-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40733820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189209-27-6
Record name tert-Butyl (17-amino-3,6,9,12,15-pentaoxaheptadecan-1-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40733820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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